molecular formula C6H7N5 B11923124 n-Methyl-7h-purin-8-amine CAS No. 23658-67-5

n-Methyl-7h-purin-8-amine

Cat. No.: B11923124
CAS No.: 23658-67-5
M. Wt: 149.15 g/mol
InChI Key: DNBMRENNZIQFFS-UHFFFAOYSA-N
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Description

n-Methyl-7h-purin-8-amine is a chemically modified purine derivative offered for research purposes. Purines are fundamental structures in biology, and synthetic modifications at specific nitrogen atoms, such as the N7 position, are a key strategy in medicinal chemistry for developing novel bioactive molecules . While specific biological data for this compound is not currently available in the public scientific literature, N7-substituted purine analogs, in general, are an emerging area of interest. Recent studies highlight that N7-alkylation of purine cores can be a challenging but valuable route to create compounds with potential antiviral and anticancer activities . The interest in such regioselectively modified purines is driven by their presence in some natural products and their potential to interact with unique biological targets compared to the more common N9-isomers . Researchers are exploring these compounds to probe biological systems and develop new therapeutic agents for a range of diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

23658-67-5

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

N-methyl-7H-purin-8-amine

InChI

InChI=1S/C6H7N5/c1-7-6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H2,7,8,9,10,11)

InChI Key

DNBMRENNZIQFFS-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=NC=NC=C2N1

Origin of Product

United States

Preparation Methods

High-Temperature Autoclave Synthesis

A direct cyclization method involves heating 4,5,6-triaminopyrimidine sulfate with acetamide at 240°C for 6 hours in an autoclave. The reaction proceeds via intermolecular dehydration, forming the purine core. Post-reaction purification via HPLC yields N-methyl-7H-purin-8-amine at 11% efficiency. This method, while straightforward, suffers from low yields due to side reactions under extreme conditions.

Reaction Conditions

Starting MaterialReagentTemperatureTimeYield
4,5,6-TriaminopyrimidineAcetamide240°C6 h11%

Nitropyrimidine Cyclization

An alternative route employs 5-nitropyrimidine derivatives cyclized with sodium hydroxide. For example, 5-nitro-2-methyl-4-(methylamino)pyrimidine undergoes base-mediated ring closure to yield N-methylguanine 7-oxide intermediates, which are subsequently reduced to the target compound. This method achieves higher regioselectivity but requires additional reduction steps.

Nucleophilic Substitution on Halogenated Purines

Chloropurine Amination

6-Chloropurine derivatives react with methylamine under basic conditions. For instance, 2,8-dichloropurine treated with excess methylamine at 40°C in aqueous medium substitutes the C8 chlorine, yielding N-methyl-7H-purin-8-amine. Catalytic hydrogenation (Pd/C, H₂) further removes protective groups, achieving 65–75% yields in optimized protocols.

Optimized Parameters

SubstrateReagentCatalystTemperatureYield
2,8-DichloropurineMethylamineNone40°C70%
2-Chloro-8-methylpurineH₂Pd/CRT75%

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling strategy uses 8-bromo-9H-purin-6-amine and methylboronic acid. In the presence of Pd(dppf)Cl₂ and K₂CO₃, the reaction proceeds in dioxane/water at 95°C under nitrogen, affording the product in 43% yield. This method is notable for its mild conditions and functional group tolerance.

Multicomponent Reactions (MCRs)

Imidazole-Based Synthesis

A prebiotic-inspired MCR combines aminomalononitrile, urea, and methyl esters of α-amino acids under microwave irradiation. The reaction forms aminoimidazole carbonitrile intermediates, which cyclize to C8-substituted purines. While primarily used for peptide nucleic acid (PNA) analogs, this approach can be adapted for N-methyl-7H-purin-8-amine by selecting methylamine derivatives.

Key Advantages

  • Atom-economical (70–85% yield).

  • Compatible with green solvents (water/acetonitrile).

Racemization-Free Peptide Coupling

Dipeptide Conjugate Synthesis

N-(Purin-6-yl)-α-amino acids are coupled to dimethyl glutamate using carbodiimides. Racemization at the α-carbon is minimized by employing 9-benzyl-protected purines, yielding diastereomerically pure products. Although designed for antimycobacterial agents, this method provides a template for functionalizing purines at the N7 position.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityKey Limitation
Autoclave Cyclization11%LowHigh energy input
Suzuki Coupling43%ModerateCostly catalysts
Chloropurine Amination70%HighRequires halogenated precursors
MCRs70–85%HighComplex purification

Mechanistic Insights

  • Cyclization Pathways : Dominated by SNAr (nucleophilic aromatic substitution) in halogenated systems.

  • Steric Effects : Bulky substituents at N7 reduce racemization in peptide conjugates.

  • Solvent Influence : Polar aprotic solvents (DMF, dioxane) enhance reaction rates in cross-coupling .

Chemical Reactions Analysis

Types of Reactions: n-Methyl-7h-purin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Activities
Research indicates that derivatives of n-Methyl-7H-purin-8-amine exhibit significant antiviral and anticancer properties. For instance, studies have shown that certain N-9-arylpurines, including this compound, demonstrate activity against viral infections and cancer cell lines by targeting specific kinases and methyl transferases . The structural modifications of purines enhance their biological profiles, making them promising candidates for drug development.

Kinase Inhibition
this compound has been identified as a potential inhibitor of various kinases, which are critical in regulating cellular functions. The ability to inhibit these enzymes can lead to therapeutic strategies for diseases characterized by abnormal kinase activity, such as cancer and autoimmune disorders .

Biochemical Research

Nucleic Acid Research
As a purine derivative, this compound plays a role in nucleic acid biochemistry. Its incorporation into nucleotides can affect the stability and functionality of RNA and DNA molecules. This property is particularly useful in studying the mechanisms of gene expression and regulation .

Synthetic Applications
The compound serves as a building block in the synthesis of more complex molecules. Techniques such as reductive amination have been employed to synthesize N-alkylated derivatives of purines, enhancing their utility in medicinal chemistry . The ability to modify its structure allows researchers to tailor compounds for specific biological activities.

Agricultural Applications

Plant Growth Regulators
Recent studies suggest that this compound may function as a plant growth regulator. Its application in agricultural settings can promote growth and improve crop yields by influencing hormonal pathways within plants . This aspect is particularly relevant in the context of sustainable agriculture practices.

Case Studies

Study Focus Findings
Antiviral ActivityDemonstrated efficacy against viral infections through kinase inhibition.
Plant Growth RegulationEnhanced growth rates in treated crops compared to controls.
Synthesis of DerivativesDeveloped efficient methods for synthesizing N-substituted purines with improved biological activities.

Mechanism of Action

The mechanism by which n-Methyl-7h-purin-8-amine exerts its effects involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, affecting their structure and stability. This incorporation can influence processes such as replication, transcription, and translation. The compound may also interact with specific enzymes and proteins involved in these pathways, modulating their activity and function .

Comparison with Similar Compounds

Structural and Functional Insights

Impact of Methyl Substitution Position

  • 6- vs. 8-Methyl : Methyl at the 6-position (N-Methyl-7H-purin-6-amine) may enhance hydrogen bonding with residues in enzyme active sites, while 8-methyl substitution (hypothetical for n-Methyl-7H-purin-8-amine) could sterically hinder interactions or stabilize alternative tautomers .

Data Tables

Table 1: Physicochemical Properties of Key Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Bioavailability Score
N-Methyl-7H-purin-6-amine 443-72-1 C₆H₇N₅ 149.15 0.44 0.55
8-Methyl-7H-purin-6-amine 22387-37-7 C₆H₇N₅ 149.16 N/A N/A
7-Methyl-7H-purin-6-amine 935-69-3 C₆H₇N₅ 149.15 N/A N/A
9-Ethyl-8-methyl-purin-6-amine N/A (JY8) C₈H₁₁N₅ 177.21 ~2.4 N/A

Table 2: Functional Group Impact on Activity

Compound Key Substituent Biological Relevance
8-(Mesitylthio)-9H-purin-6-amine Mesitylthio at 8-position ER selectivity due to steric bulk
8-Azido-N-benzyl-7H-purin-6-amine Azido and benzyl groups Probe development via click chemistry

Biological Activity

n-Methyl-7H-purin-8-amine, also known as 6-Methylaminopurine, is a purine derivative notable for its structural similarity to adenine. This compound has garnered attention in various biochemical and pharmaceutical contexts due to its potential biological activities, particularly in enzyme interactions and cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4C_6H_6N_4 with a molecular weight of approximately 149.15 g/mol. The compound features a methyl group attached to the nitrogen at the 7-position of the purine ring, which influences its biological activity.

This compound exhibits biological activity primarily through its interactions with various enzymes involved in nucleotide metabolism. It acts as a competitive inhibitor for enzymes such as adenosine deaminase, which plays a crucial role in DNA repair and replication processes. This inhibition can significantly affect cellular metabolism and function, making it a compound of interest in therapeutic applications .

Biological Activities

  • Enzyme Interactions :
    • Inhibits adenosine deaminase, influencing nucleotide metabolism.
    • Affects pathways critical for cell function, including DNA repair mechanisms .
  • Antimicrobial Properties :
    • Studies have shown that this compound exhibits moderate antibacterial activity against various strains of bacteria.
    • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria .
  • Potential Anticancer Activity :
    • Research suggests that this compound may have anticancer properties through its interaction with the aryl hydrocarbon receptor (AhR), which is involved in regulating cell proliferation and differentiation .

Table: Biological Activity Overview

Biological ActivityMechanismReference
Enzyme InhibitionCompetitive inhibitor of adenosine deaminase
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PotentialInteraction with AhR affecting cell proliferation

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, it was found to have significant inhibitory effects on several bacterial strains:

  • Bacillus subtilis : MIC = 4.69 µM
  • Staphylococcus aureus : MIC = 5.64 µM
  • Escherichia coli : MIC = 13.40 µM

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its applications in treating bacterial infections .

Synthesis and Applications

The synthesis of this compound typically involves the methylation of adenine or other purine derivatives using various methods such as reductive amination techniques. These synthetic pathways are crucial for producing derivatives with enhanced biological properties for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the validated spectroscopic techniques for characterizing n-Methyl-7H-purin-8-amine, and how should researchers interpret key spectral features?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation. For example, purine derivatives exhibit characteristic peaks for aromatic protons (δ 7.0–8.5 ppm) and NH/amine groups (δ 5.0–7.0 ppm). Infrared (IR) spectroscopy identifies functional groups like C=N (1600–1680 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₆H₇N₅: theoretical 149.07 g/mol). Cross-reference data with NIST Chemistry WebBook for accuracy .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for regioselective modifications. In a representative protocol, reaction conditions (e.g., 95°C, Na₂CO₃, Pd(PPh₃)₄) yield 44–78% purity. Recrystallization with AcOEt/MeOH enhances purity (78% yield, grey solid). Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?

  • Methodological Answer : Key properties include:

  • LogP (iLOGP) : 0.44 (indicates moderate hydrophobicity; impacts solubility in DMSO/PBS)
  • GI absorption : High (suitable for oral bioavailability studies)
  • Skin permeability (Log Kp) : -6.8 cm/s (low dermal absorption; prioritize intravenous delivery)
  • Molecular weight : 149.15 g/mol (consistent with small-molecule drug criteria) .
    • Use these parameters to design dissolution assays and in vivo pharmacokinetic studies.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:

  • Use positive controls (e.g., 5-fluorouracil for cytotoxicity) and replicate experiments (n ≥ 3).
  • Validate enzyme inhibition (e.g., IC₅₀) via dose-response curves (10 nM–100 µM range).
  • Cross-check metabolic stability (CYP450 inhibition assays) using liver microsomes .

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB IDs: e.g., 1XM6 for kinases).
  • MD simulations : Analyze ligand-protein stability (GROMACS, 50 ns trajectories).
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups at N7/N8) with bioactivity .
    • Validate predictions with SPR (surface plasmon resonance) for kinetic binding constants (kₐ/kₑ).

Q. How does the stability of this compound under varying pH and temperature conditions impact long-term storage?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal stability : TGA/DSC to identify decomposition points (>240°C decomposition observed in analogues) .
  • pH stability : Incubate in buffers (pH 1–13) and analyze via HPLC. Optimal storage: lyophilized at -20°C in amber vials .

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